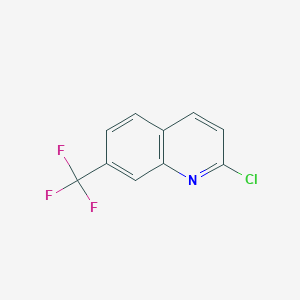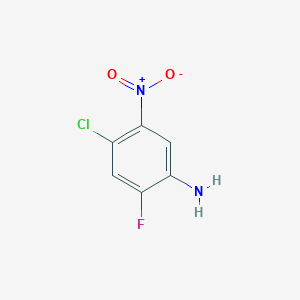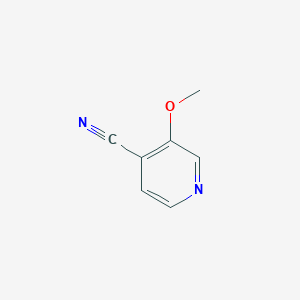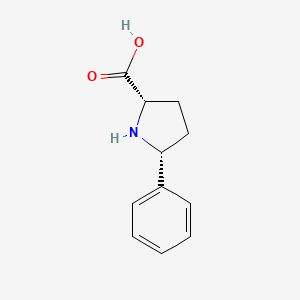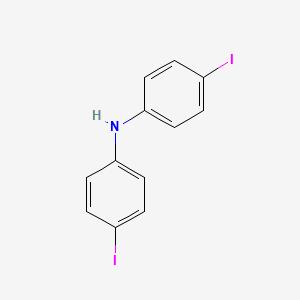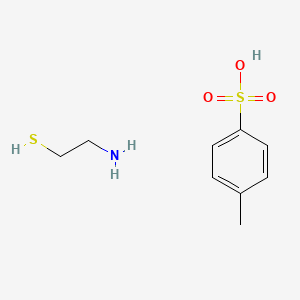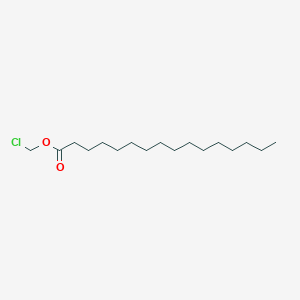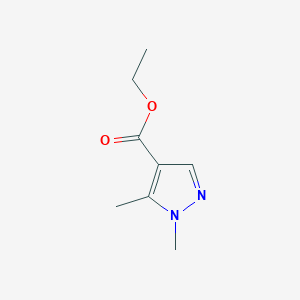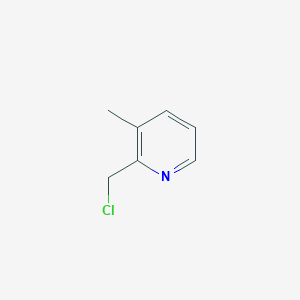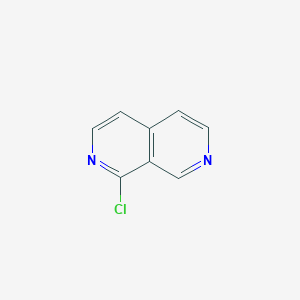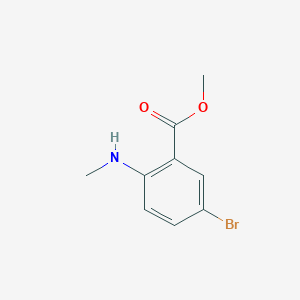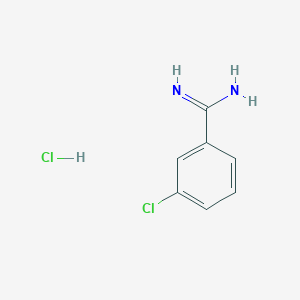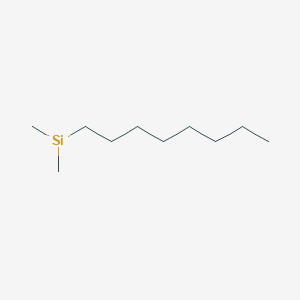
Dimethyl(octyl)silane
Overview
Description
Dimethyl(octyl)silane (DMS) is a silane-based compound that has been used in a variety of applications, including as a solvent in organic synthesis, a lubricant, and a reagent in organic synthesis. It is a colorless, non-toxic, and non-flammable liquid that has a low vapor pressure and high boiling point. DMS has been used in numerous scientific fields, including inorganic and organic synthesis, as well as in biochemistry and pharmacology. Additionally, DMS has been used in various industries, such as in the production of polymers and pharmaceuticals.
Scientific Research Applications
Corrosion Resistance Properties
Dimethyl(octyl)silane shows promise in enhancing corrosion resistance properties when used in organically modified silane (Ormosil) coatings. Studies on Ormosil thin films on aluminum alloy substrates revealed that incorporating alkyl-modified silane, including dimethyl and n-octyl variants, improved the coatings' hydrophobicity and corrosion resistance. These characteristics increased with higher alkyl-modified silane concentrations and longer alkyl chain lengths (Metroke, Gandhi, & Apblett, 2004).
Hydrosilylation Applications
In the field of catalysis, dimethyl(octyl)silane derivatives are utilized in hydrosilylation processes. For instance, the hydrosilylation of alkenes with tertiary alkoxy- and siloxy-substituted silanes, including dimethyl variants, demonstrated anti-Markovnikov selectivity using nickel-based catalysts. This process is relevant to industrial applications, particularly in the silicones industry (Pappas, Treacy, & Chirik, 2016).
Organosilane Surface Modification
Dimethyl(octyl)silane plays a role in surface modification technologies. For example, edge modification of laponite with dimethyl-octylmethoxysilane was studied, showing that varying silane concentration, sonication, and aging time impacted the grafted silane amount. These modified clays, characterized by various techniques, have potential applications in diverse fields (Daniel, Frost, & Zhu, 2008).
Polysiloxane Film Development
Research also extends into the development of polysiloxane films. For instance, irregular tetra-branched star polymers with terminal Si-H bonds were modified using Pt-catalyzed hydrosilylation with specific epoxides, leading to the formation of crosslinked polydimethylsiloxane (PDMS) films. These films, characterized by various spectroscopic methods, have potential applications in coatings and adhesives (Cai & Weber, 2004).
Silane Functionalization in Zeolites
Silane functionalization in zeolites for water adsorption applications also employs dimethyl(octyl)silane. Zeolites modified with dimethoxydimethyl silane and other silanes showed altered hydrophilic behavior, which is significant for applications requiring low-temperature regeneration in adsorption processes (Bonaccorsi, Bruzzaniti, Calabrese, & Proverbio, 2016).
properties
InChI |
InChI=1S/C10H23Si/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJYIVBMFKWJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724002 | |
| Record name | Dimethyl(octyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(octyl)silane | |
CAS RN |
40934-68-7 | |
| Record name | Dimethyl(octyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



